

# 2-Chloro-4-methoxy-1-nitrobenzene chemical properties

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## Compound of Interest

Compound Name: 2-Chloro-4-methoxy-1-nitrobenzene

Cat. No.: B183063

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An In-Depth Technical Guide to **2-Chloro-4-methoxy-1-nitrobenzene**: Properties, Reactivity, and Applications

## Introduction

**2-Chloro-4-methoxy-1-nitrobenzene** is a polysubstituted aromatic compound that serves as a crucial intermediate in advanced organic synthesis. Its molecular architecture, featuring a benzene ring functionalized with a chloro, a methoxy, and a nitro group, creates a versatile platform for constructing more complex molecules. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro and chloro groups imparts a unique reactivity profile, making it a valuable building block in the pharmaceutical and specialty chemical industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and key applications, with a focus on its utility for researchers and professionals in drug development.

## Chemical Identity and Physicochemical Properties

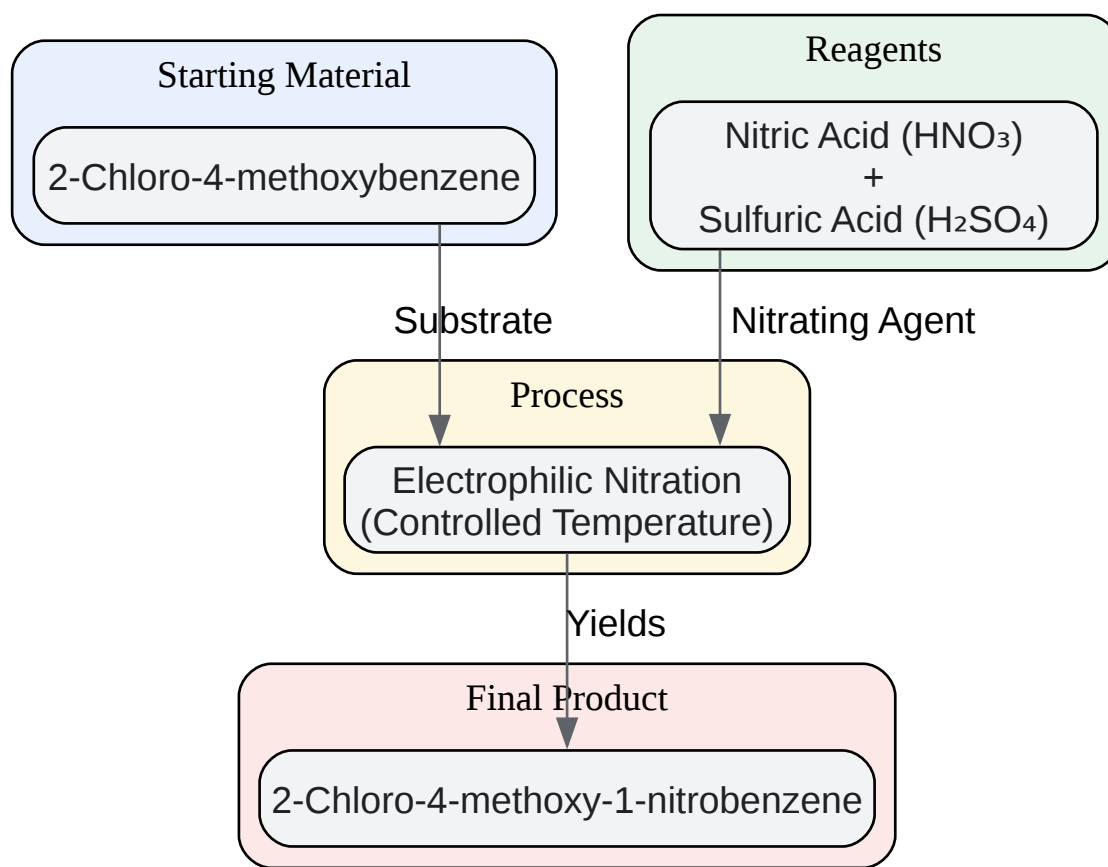
Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory or industrial setting. **2-Chloro-4-methoxy-1-nitrobenzene** is a light yellow solid under standard conditions.[2][3] Its key identifiers and properties are summarized below.

Property	Value	Source(s)
IUPAC Name	2-chloro-4-methoxy-1-nitrobenzene	[4]
CAS Number	28987-59-9	[4][5][6]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>3</sub>	[2][4][5]
Molecular Weight	187.58 g/mol	[4][5][7]
Appearance	Light yellow solid	[2][3]
Melting Point	76-80 °C	[2][3]
Boiling Point	~248-302.5 °C at 760 mmHg	[2]
Density	~1.366 g/cm <sup>3</sup>	[2]
Solubility	Good solubility in organic solvents like ethanol, chloroform, and dichloromethane.[2][3] Insoluble in water.[8]	
Flash Point	136.7 °C	[2]
Storage	Store sealed in a dry place at room temperature.	[2][9]

## Synthesis and Manufacturing

The synthesis of **2-Chloro-4-methoxy-1-nitrobenzene** is typically achieved through electrophilic aromatic substitution, specifically the nitration of a substituted benzene precursor. A common method involves the nitration of 2-chloro-4-methoxybenzene.[2]

## Workflow for Synthesis of 2-Chloro-4-methoxy-1-nitrobenzene



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Caption: General workflow for the synthesis via nitration.

## Causality in Synthesis:

The choice of concentrated sulfuric acid as a catalyst is critical; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO<sub>2</sub><sup>+</sup>), which is the active species in the nitration reaction. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. The methoxy group is a strong activating, ortho-, para-director, while the chlorine is a deactivating, ortho-, para-director. The nitro group will preferentially add to the positions activated by these groups.

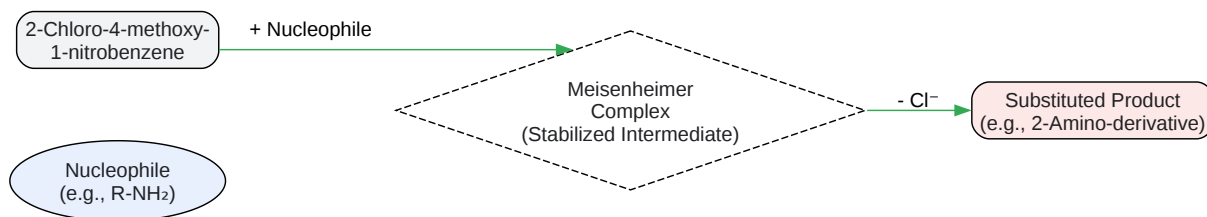
## Chemical Reactivity and Mechanistic Insights

The reactivity of **2-Chloro-4-methoxy-1-nitrobenzene** is dictated by the electronic effects of its three substituents.

- Nitro Group (-NO<sub>2</sub>): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (NAS).<sup>[10][11]</sup>
- Chloro Group (-Cl): An electron-withdrawing group via induction but an electron-donor via resonance. It is a deactivating, ortho-, para-director.<sup>[10]</sup>
- Methoxy Group (-OCH<sub>3</sub>): A strong electron-donating group via resonance, making it an activating, ortho-, para-director.

## Nucleophilic Aromatic Substitution (NAS)

The most significant reaction pathway for this molecule is NAS. The potent electron-withdrawing nitro group, positioned ortho to the chlorine atom, stabilizes the negative charge of the Meisenheimer complex (the intermediate formed during the reaction), thereby facilitating the displacement of the chloride leaving group by a nucleophile.<sup>[1]</sup> This makes the compound an excellent precursor for synthesizing a wide array of derivatives by introducing amines, alkoxides, or other nucleophiles at the C2 position.<sup>[1][12]</sup>



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Caption: Nucleophilic Aromatic Substitution (NAS) pathway.

## Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (-NH<sub>2</sub>) using standard reducing agents like Sn/HCl, H<sub>2</sub>/Pd-C, or sodium dithionite. This transformation is fundamental in drug development,

as it converts the molecule into an aniline derivative, a common pharmacophore and a versatile synthetic handle for further functionalization, such as amide bond formation or diazotization.

## Electrophilic Aromatic Substitution (EAS)

While the ring is generally deactivated towards EAS due to the nitro and chloro groups, the powerful activating effect of the methoxy group can still direct substitution.<sup>[10]</sup> The most likely positions for electrophilic attack are C3 and C5, which are ortho and para to the activating methoxy group, respectively. However, forcing conditions (e.g., strong Lewis acids, high temperatures) would be required.<sup>[10]</sup>

## Applications in Research and Drug Development

**2-Chloro-4-methoxy-1-nitrobenzene** is primarily used as a building block in multi-step syntheses.<sup>[2][3]</sup>

- **Pharmaceutical Intermediates:** Its utility in NAS reactions makes it a key starting material for creating libraries of compounds in drug discovery programs.<sup>[1]</sup> The introduction of various amine-containing side chains can lead to molecules with potential biological activity. The chloro and methoxy groups themselves are common substituents in drug molecules, influencing properties like metabolic stability, lipophilicity, and receptor binding interactions.<sup>[13]</sup>
- **Dye and Agrochemical Synthesis:** The chromophoric properties imparted by the nitro group and the potential for conversion into other functional groups make it a precursor in the synthesis of dyes and potentially pesticides.<sup>[2][3][11]</sup>
- **Material Science:** The stable aromatic core provides a robust scaffold for building larger organic systems used in the development of specialty chemicals and functional materials.<sup>[1]</sup>

## Safety, Handling, and Toxicology

As a nitroaromatic compound, **2-Chloro-4-methoxy-1-nitrobenzene** must be handled with care. The toxicological properties have not been thoroughly investigated, but it is considered a hazardous substance.<sup>[2][14]</sup>

- Hazards: It is classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[\[2\]](#)[\[15\]](#) It can cause skin and serious eye irritation.[\[15\]](#)[\[16\]](#)[\[17\]](#) Inhalation may lead to respiratory irritation.[\[14\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[\[2\]](#)[\[14\]](#)
- Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides (NO<sub>x</sub>), and hydrogen chloride gas.[\[8\]](#)[\[14\]](#)

## Protocol for Safe Handling

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[\[2\]](#)[\[8\]](#)[\[17\]](#)
- Handling: Avoid dust formation.[\[8\]](#) Minimize contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[\[2\]](#)[\[8\]](#)
- Disposal: Dispose of waste materials through a licensed professional waste disposal service in accordance with local regulations.[\[16\]](#)

## First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[\[14\]](#)[\[16\]](#)
- Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[\[8\]](#)[\[14\]](#)
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[8\]](#)[\[14\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[8][14]

## Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, field-proven protocol for a nucleophilic aromatic substitution reaction using **2-Chloro-4-methoxy-1-nitrobenzene** as the substrate.

Objective: To synthesize N-benzyl-4-methoxy-2-nitroaniline.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine **2-Chloro-4-methoxy-1-nitrobenzene** (1.0 eq), benzylamine (1.2 eq), and a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- **Addition of Base:** Add a non-nucleophilic base, such as potassium carbonate ( $K_2CO_3$ ) or sodium bicarbonate ( $NaHCO_3$ ) (1.5 eq), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
- **Work-up:** Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. Pour the mixture into a beaker containing ice-water to precipitate the product.
- **Isolation:** Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining inorganic salts and solvent.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N-benzyl-4-methoxy-2-nitroaniline.

- Characterization: Confirm the identity and purity of the final product using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

Self-Validating System: The success of the protocol is validated by the clear consumption of the starting material and the formation of a new, less polar spot on the TLC plate. The final characterization data must be consistent with the structure of the desired product. The choice of a non-nucleophilic base is critical to prevent it from competing with the benzylamine nucleophile.

## References

- **2-Chloro-4-methoxy-1-nitrobenzene** - ChemBK. (2024-04-09).
- **2-chloro-4-methoxy-1-nitrobenzene** - ChemBK.
- 2-Chloro-1-methoxy-4-nitrobenzene |  $\text{C}_7\text{H}_6\text{ClNO}_3$  | CID 21027 - PubChem.
- Benzene, 2-chloro-1-methoxy-4-nitro- - NIST WebBook.
- **2-Chloro-4-methoxy-1-nitrobenzene** |  $\text{C}_7\text{H}_6\text{ClNO}_3$  | CID 593789 - PubChem.
- What is the literature melting point of 2-chloro-1-methoxy-4-nitrobenzene in degrees Celsius ( $^{\circ}\text{C}$ )? - Brainly.com. (2025-03-21).
- MSDS of **2-chloro-4-methoxy-1-nitrobenzene**.
- Benzene, 2-chloro-1-methoxy-4-nitro- - NIST WebBook.
- **2-Chloro-4-methoxy-1-nitrobenzene**, min 95%, 10 grams - CP Lab Safety.
- Chemical Properties of Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0) - Cheméo.
- Solved (8pts) Melting Point Determination (1pts) Literature | Chegg.com. (2022-08-01).
- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents.
- 2-methoxy-4-nitrochlorobenzene | CAS#:1009-36-5 | Chemsrce.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024-09-16). Drug Hunter.
- m-CHLORONITROBENZENE - Organic Syntheses Procedure.
- 1-Chloro-2-Methoxy-4-Nitrobenzene - Chlorinated Benzene Manufacturer in China.
- 4-Chloro-2-nitroanisole |  $\text{C}_7\text{H}_6\text{ClNO}_3$  | CID 66631 - PubChem.

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## Sources



- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 2-Chloro-4-methoxy-1-nitrobenzene | C<sub>7</sub>H<sub>6</sub>ClNO<sub>3</sub> | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-Chloro-4-methoxy-1-nitrobenzene 95% | CAS: 28987-59-9 | AChemBlock [achemblock.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 4920-79-0 | CAS DataBase [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-Chloro-2-Methoxy-4-Nitrobenzene | Properties, Uses, Safety Data & Supplier in China [chlorobenzene.ltd]
- 12. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 13. drughunter.com [drughunter.com]
- 14. capotchem.cn [capotchem.cn]
- 15. 2-Chloro-1-methoxy-4-nitrobenzene | C<sub>7</sub>H<sub>6</sub>ClNO<sub>3</sub> | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
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